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molecular formula C15H22N2 B8301363 (S)-1-benzyl-3-(1-pyrrolidinyl)pyrrolidine

(S)-1-benzyl-3-(1-pyrrolidinyl)pyrrolidine

Cat. No. B8301363
M. Wt: 230.35 g/mol
InChI Key: JCLXJBTYUZUCDC-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08618132B2

Procedure details

180 mg 10% Pd/C are added to a solution of 1.80 g (7.42 mmol) 1′-benzyl-[1,3′]bipyrrolidinyl in 80 mL MeOH. The reaction solution is stirred for 5 h at RT and at 3 bar H2. Another 180 mg 10% Pd/C are added and after 4 h 100 mg palladium hydroxide are added. The reaction is stirred for a further 6 h at RT and at 3 bar H2. The catalyst is suction filtered and the solvent is eliminated i.vac.
Name
1′-benzyl-[1,3′]bipyrrolidinyl
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
180 mg
Type
catalyst
Reaction Step One
Name
Quantity
180 mg
Type
catalyst
Reaction Step Two
Quantity
100 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:12][CH2:11][CH:10]([N:13]2[CH2:17][CH2:16][CH2:15][CH2:14]2)[CH2:9]1)C1C=CC=CC=1>CO.[Pd].[OH-].[Pd+2].[OH-]>[N:13]1([CH:10]2[CH2:11][CH2:12][NH:8][CH2:9]2)[CH2:17][CH2:16][CH2:15][CH2:14]1 |f:3.4.5|

Inputs

Step One
Name
1′-benzyl-[1,3′]bipyrrolidinyl
Quantity
1.8 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(CC1)N1CCCC1
Name
Quantity
80 mL
Type
solvent
Smiles
CO
Name
Quantity
180 mg
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
180 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
100 mg
Type
catalyst
Smiles
[OH-].[Pd+2].[OH-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction solution is stirred for 5 h at RT and at 3 bar H2
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added
STIRRING
Type
STIRRING
Details
The reaction is stirred for a further 6 h at RT and at 3 bar H2
Duration
6 h
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
N1(CCCC1)C1CNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08618132B2

Procedure details

180 mg 10% Pd/C are added to a solution of 1.80 g (7.42 mmol) 1′-benzyl-[1,3′]bipyrrolidinyl in 80 mL MeOH. The reaction solution is stirred for 5 h at RT and at 3 bar H2. Another 180 mg 10% Pd/C are added and after 4 h 100 mg palladium hydroxide are added. The reaction is stirred for a further 6 h at RT and at 3 bar H2. The catalyst is suction filtered and the solvent is eliminated i.vac.
Name
1′-benzyl-[1,3′]bipyrrolidinyl
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
180 mg
Type
catalyst
Reaction Step One
Name
Quantity
180 mg
Type
catalyst
Reaction Step Two
Quantity
100 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:12][CH2:11][CH:10]([N:13]2[CH2:17][CH2:16][CH2:15][CH2:14]2)[CH2:9]1)C1C=CC=CC=1>CO.[Pd].[OH-].[Pd+2].[OH-]>[N:13]1([CH:10]2[CH2:11][CH2:12][NH:8][CH2:9]2)[CH2:17][CH2:16][CH2:15][CH2:14]1 |f:3.4.5|

Inputs

Step One
Name
1′-benzyl-[1,3′]bipyrrolidinyl
Quantity
1.8 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(CC1)N1CCCC1
Name
Quantity
80 mL
Type
solvent
Smiles
CO
Name
Quantity
180 mg
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
180 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
100 mg
Type
catalyst
Smiles
[OH-].[Pd+2].[OH-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction solution is stirred for 5 h at RT and at 3 bar H2
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added
STIRRING
Type
STIRRING
Details
The reaction is stirred for a further 6 h at RT and at 3 bar H2
Duration
6 h
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
N1(CCCC1)C1CNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08618132B2

Procedure details

180 mg 10% Pd/C are added to a solution of 1.80 g (7.42 mmol) 1′-benzyl-[1,3′]bipyrrolidinyl in 80 mL MeOH. The reaction solution is stirred for 5 h at RT and at 3 bar H2. Another 180 mg 10% Pd/C are added and after 4 h 100 mg palladium hydroxide are added. The reaction is stirred for a further 6 h at RT and at 3 bar H2. The catalyst is suction filtered and the solvent is eliminated i.vac.
Name
1′-benzyl-[1,3′]bipyrrolidinyl
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
180 mg
Type
catalyst
Reaction Step One
Name
Quantity
180 mg
Type
catalyst
Reaction Step Two
Quantity
100 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:12][CH2:11][CH:10]([N:13]2[CH2:17][CH2:16][CH2:15][CH2:14]2)[CH2:9]1)C1C=CC=CC=1>CO.[Pd].[OH-].[Pd+2].[OH-]>[N:13]1([CH:10]2[CH2:11][CH2:12][NH:8][CH2:9]2)[CH2:17][CH2:16][CH2:15][CH2:14]1 |f:3.4.5|

Inputs

Step One
Name
1′-benzyl-[1,3′]bipyrrolidinyl
Quantity
1.8 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(CC1)N1CCCC1
Name
Quantity
80 mL
Type
solvent
Smiles
CO
Name
Quantity
180 mg
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
180 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
100 mg
Type
catalyst
Smiles
[OH-].[Pd+2].[OH-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction solution is stirred for 5 h at RT and at 3 bar H2
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added
STIRRING
Type
STIRRING
Details
The reaction is stirred for a further 6 h at RT and at 3 bar H2
Duration
6 h
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
N1(CCCC1)C1CNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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